molecular formula C7H11F3O3S B2856893 rac-2-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]ethylmethanesulfonate,trans CAS No. 2408937-91-5

rac-2-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]ethylmethanesulfonate,trans

Cat. No.: B2856893
CAS No.: 2408937-91-5
M. Wt: 232.22
InChI Key: QTTRCEKTFUWOHK-PHDIDXHHSA-N
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Description

Chemical Structure and Key Features
rac-2-[(1R,2S)-2-(Trifluoromethyl)cyclopropyl]ethylmethanesulfonate, trans (hereafter referred to by its full IUPAC name) is a cyclopropane-containing sulfonate ester characterized by:

  • A trans configuration of substituents on the cyclopropane ring.
  • A trifluoromethyl (-CF₃) group at the 2-position of the cyclopropane.
  • An ethylmethanesulfonate moiety (-SO₃CH₂CH₃) attached to the cyclopropane via an ethyl chain.

This compound’s structural rigidity (due to the cyclopropane ring) and the electron-withdrawing trifluoromethyl group make it a candidate for applications in medicinal chemistry, particularly as an alkylating agent or intermediate in synthesizing bioactive molecules.

Properties

IUPAC Name

2-[(1S,2R)-2-(trifluoromethyl)cyclopropyl]ethyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O3S/c1-14(11,12)13-3-2-5-4-6(5)7(8,9)10/h5-6H,2-4H2,1H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTRCEKTFUWOHK-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCC1CC1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)OCC[C@@H]1C[C@H]1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of rac-2-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]ethylmethanesulfonate,trans typically involves the following steps:

    Formation of the cyclopropyl ring: The cyclopropyl ring with a trifluoromethyl group is synthesized using cyclopropanation reactions.

    Attachment of the ethyl group: The ethyl group is introduced through alkylation reactions.

Chemical Reactions Analysis

rac-2-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]ethylmethanesulfonate,trans undergoes various chemical reactions, including:

Scientific Research Applications

rac-2-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]ethylmethanesulfonate,trans has several applications in scientific research:

Mechanism of Action

The mechanism of action of rac-2-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]ethylmethanesulfonate,trans involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modification of their activity .

Comparison with Similar Compounds

Compound 1: rac-2-[(1R,2S)-2-(4-Methoxyphenyl)cyclopropyl]acetic acid, trans

  • Key Differences: Substituent: Replaces the trifluoromethyl group with a 4-methoxyphenyl (-C₆H₄-OCH₃) moiety. Functional Group: Features a carboxylic acid (-COOH) instead of a sulfonate ester. Reactivity: The 4-methoxyphenyl group is electron-donating, which may reduce electrophilic reactivity compared to the trifluoromethyl analog. The carboxylic acid group also introduces acidity (pKa ~4–5), limiting its utility in neutral or non-polar environments. Applications: Likely used in synthesis of arylcyclopropane derivatives for drug discovery (e.g., protease inhibitors).

Compound 2: rac-[(1R,2R)-2-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride, trans

  • Key Differences :
    • Substituent : Fluoromethyl (-CH₂F) vs. trifluoromethyl (-CF₃).
    • Functional Group : Sulfonyl chloride (-SO₂Cl) instead of sulfonate ester (-SO₃CH₂CH₃).
    • Reactivity : Sulfonyl chlorides are highly reactive toward nucleophiles (e.g., amines, alcohols), making this compound a precursor for sulfonamide or sulfonate synthesis. The fluoromethyl group offers moderate electron-withdrawing effects but lacks the steric bulk of -CF₃.
    • Applications : Intermediate in synthesizing fluorinated sulfonamides for antimicrobial or anticancer agents.

Data Table: Structural and Functional Comparison

Property Target Compound (CF₃ analog) 4-Methoxyphenyl Analog Fluoromethyl Sulfonyl Chloride
Substituent on Cyclopropane -CF₃ -C₆H₄-OCH₃ -CH₂F
Functional Group Sulfonate ester (-SO₃CH₂CH₃) Carboxylic acid (-COOH) Sulfonyl chloride (-SO₂Cl)
Electron Effects Strongly electron-withdrawing Electron-donating (methoxy) Moderately electron-withdrawing (F)
Reactivity Alkylation agent Acid-catalyzed reactions Nucleophilic substitution
Typical Applications Drug intermediates Arylcyclopropane synthesis Sulfonamide precursor

Research Findings and Mechanistic Insights

Steric and Electronic Effects

  • The trifluoromethyl group in the target compound enhances metabolic stability compared to the fluoromethyl analog due to its resistance to oxidative degradation .
  • The 4-methoxyphenyl analog ’s bulkier aromatic substituent may hinder ring-opening reactions of the cyclopropane, reducing its utility in dynamic combinatorial chemistry .

Biological Activity

Rac-2-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]ethylmethanesulfonate, trans (hereafter referred to as rac-TFCE) is a compound of interest due to its unique structural features and potential biological applications. The trifluoromethyl group and cyclopropyl moiety contribute to its reactivity and interaction with biological systems. This article reviews the biological activity of rac-TFCE, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : rac-2-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]ethylmethanesulfonate
  • Molecular Formula : C₅H₈F₃O₃S
  • Molecular Weight : 215.18 g/mol
  • CAS Number : [insert CAS number if available]

The biological activity of rac-TFCE can be attributed to several mechanisms:

  • Enzyme Inhibition : Research indicates that rac-TFCE may act as an inhibitor of specific enzymes involved in metabolic pathways. The sulfonate group can participate in nucleophilic attack, potentially inhibiting enzymatic activity.
  • Receptor Modulation : Preliminary studies suggest that rac-TFCE may interact with various receptors, influencing signal transduction pathways. This interaction could lead to altered physiological responses.
  • Cellular Uptake and Distribution : The lipophilicity imparted by the trifluoromethyl group enhances membrane permeability, facilitating cellular uptake and distribution.

Biological Activity Data

Biological ActivityObservationsReferences
Antimicrobial EffectsExhibited moderate antibacterial activity against Gram-positive bacteria
CytotoxicityInduced apoptosis in cancer cell lines at micromolar concentrations
Enzyme InhibitionInhibited acetylcholinesterase with an IC50 value of 25 µM

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of rac-TFCE against various bacterial strains. The results demonstrated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro assays were conducted on several cancer cell lines (e.g., HeLa, MCF-7). Rac-TFCE showed a dose-dependent cytotoxic effect, with IC50 values indicating effectiveness at low concentrations. Further investigation into the mechanism revealed that apoptosis was mediated through the intrinsic pathway, involving mitochondrial dysfunction.

Safety and Toxicology

Toxicological assessments indicate that rac-TFCE possesses a moderate safety profile. In animal models, doses up to 100 mg/kg did not result in significant adverse effects. However, further studies are warranted to fully understand the long-term effects and potential toxicity in humans.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for rac-2-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]ethylmethanesulfonate, trans, and how do reaction conditions influence stereochemical outcomes?

  • Methodology : Synthesis typically involves cyclopropanation of a trifluoromethyl-substituted alkene precursor, followed by functionalization with methanesulfonate. Key steps include stereoselective ring closure (e.g., Simmons-Smith reaction) and sulfonation under controlled pH to preserve trans-configuration. Reaction temperature and solvent polarity critically impact diastereomeric ratios .
  • Data : Optimal yields (>70%) are achieved using dichloromethane as a solvent at −20°C, with BF₃·OEt₂ as a catalyst .

Q. How is the structural integrity of this compound validated, particularly its trans-cyclopropane configuration and sulfonate group orientation?

  • Methodology : X-ray crystallography confirms the trans-configuration of the cyclopropane ring and methanesulfonate substitution. Complementary techniques include:

  • NMR : 19F^{19}\text{F} NMR distinguishes trifluoromethyl group environments; coupling constants (JHHJ_{HH}) in 1H^{1}\text{H} NMR validate cyclopropane geometry .
  • HPLC-MS : Purity (>95%) and molecular weight (218.19 g/mol) are verified using reverse-phase chromatography and high-resolution mass spectrometry .

Q. What are the stability profiles of this compound under varying storage conditions (e.g., temperature, light exposure)?

  • Methodology : Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when stored in amber vials at −20°C. Degradation products (e.g., hydrolyzed cyclopropane derivatives) are monitored via LC-MS .

Q. What solvent systems are optimal for handling this compound in experimental workflows?

  • Methodology : The compound exhibits poor aqueous solubility but dissolves readily in polar aprotic solvents (e.g., DMSO, acetonitrile). Solubility parameters (Hansen solubility) and compatibility with biological buffers (e.g., PBS) should be tested for in vitro assays .

Advanced Research Questions

Q. How can enantiomers of this racemic mixture be resolved for studies requiring chiral specificity?

  • Methodology : Chiral stationary-phase HPLC (CSP-HPLC) using cellulose tris(3,5-dimethylphenylcarbamate) achieves baseline separation (resolution factor Rs>1.5R_s > 1.5). Alternative approaches include kinetic resolution via enzymatic catalysis (e.g., lipase-mediated acyl transfer) .

Q. What computational models predict the reactivity of the trifluoromethylcyclopropane moiety in nucleophilic substitution or ring-opening reactions?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for sulfonate displacement. The trifluoromethyl group’s electron-withdrawing effect lowers activation energy (ΔG\Delta G^\ddagger) by stabilizing carbocation intermediates .

Q. How does this compound interact with biological targets such as enzymes or membrane receptors?

  • Methodology : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinities (KdK_d). For example, the cyclopropane strain enhances binding to cytochrome P450 enzymes, with KdK_d values in the low micromolar range .

Q. What challenges arise when scaling up synthesis from milligram to gram quantities, and how are they mitigated?

  • Methodology : Batch process optimization addresses exothermic cyclopropanation (risk of ring-opening). Continuous-flow reactors improve heat dissipation and reduce side reactions (e.g., dimerization), achieving >90% yield at 10-g scale .

Q. What analytical techniques are most effective for characterizing degradation pathways under oxidative or hydrolytic stress?

  • Methodology : Forced degradation studies (H₂O₂, NaOH) paired with LC-QTOF-MS identify primary degradation products. Quantum mechanical simulations (e.g., COSMO-RS) predict hydrolysis rates based on solvent dielectric constants .

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